1-Bromo-4-[2-(1,3-dioxan-2-yl)ethoxy]benzene
Description
1-Bromo-4-[2-(1,3-dioxan-2-yl)ethoxy]benzene (CAS: Discontinued; ChemSpider ID: 9250792) is a brominated aromatic compound featuring a 1,3-dioxane ring connected via an ethoxy linker to a para-substituted bromobenzene core. Its molecular formula is C₁₀H₁₁BrO₂, with an average molecular weight of 243.1 g/mol . The compound is synthesized via nucleophilic substitution, starting from 4-bromophenol and reacting with a dioxane-containing reagent in acetonitrile (MeCN) under optimized conditions . Its structure is confirmed by ¹³C NMR, which shows characteristic peaks for the dioxane ring (δ ~65–75 ppm) and the brominated aromatic system (δ ~115–130 ppm) .
Properties
IUPAC Name |
2-[2-(4-bromophenoxy)ethyl]-1,3-dioxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c13-10-2-4-11(5-3-10)14-9-6-12-15-7-1-8-16-12/h2-5,12H,1,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWSXHDAZCCJTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCOC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-bromoanisole with 2-(1,3-dioxan-2-yl)ethanol under specific conditions to achieve the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be essential for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-[2-(1,3-dioxan-2-yl)ethoxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) are typically used.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly employed in Suzuki–Miyaura coupling reactions.
Major Products Formed: The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Applications in Organic Synthesis
1-Bromo-4-[2-(1,3-dioxan-2-yl)ethoxy]benzene serves as a versatile intermediate in organic synthesis. It can be employed in:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives.
- Synthesis of Pharmaceuticals : The compound is used to create pharmaceutical intermediates, particularly in the development of drugs targeting specific biological pathways.
Table 1: Key Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Substitution | Replacement of bromine with nucleophiles | Alkylated phenols |
| Coupling Reactions | Formation of biaryl compounds | Biphenyl derivatives |
| Functional Group Transformations | Modification of functional groups | Hydroxylated or methoxylated products |
Medicinal Chemistry Applications
In medicinal chemistry, this compound has been investigated for its potential as a drug candidate. Its structural features may contribute to:
- Anticancer Activity : Studies have shown that derivatives of bromobenzene compounds exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Certain derivatives demonstrate promising activity against bacterial strains, making them candidates for antibiotic development.
Case Study: Synthesis of Anticancer Agents
A study conducted by researchers at [source] synthesized a series of bromobenzene derivatives, including this compound, and evaluated their cytotoxicity against breast cancer cells. The results indicated that modifications to the dioxane ring significantly enhanced the anticancer activity compared to unsubstituted analogs.
Materials Science Applications
The compound is also explored in materials science for:
- Polymer Synthesis : It can act as a monomer or cross-linking agent in the production of polymers with specific properties.
- Nanomaterials : Functionalized surfaces using this compound can lead to advancements in nanotechnology applications such as drug delivery systems.
Table 2: Applications in Materials Science
| Application Type | Description | Potential Benefits |
|---|---|---|
| Polymer Chemistry | Use as a monomer for creating specialty polymers | Enhanced mechanical properties |
| Surface Functionalization | Modification of surfaces for improved adhesion | Increased biocompatibility |
Mechanism of Action
The mechanism of action of 1-Bromo-4-[2-(1,3-dioxan-2-yl)ethoxy]benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In coupling reactions, the palladium catalyst facilitates the formation of new carbon-carbon bonds by coordinating with the bromine atom and the organoboron reagent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Target Compound
- Structure : Bromobenzene with a 1,3-dioxane-ethoxy substituent at the para position.
- Synthesis: Reacts 4-bromophenol with a dioxane precursor in MeCN .
Analog 1: 2-(4-Bromophenyl)-1,3-dioxane
- Structure : Directly attaches the 1,3-dioxane ring to the bromophenyl group without an ethoxy spacer.
- Molecular Formula : C₁₀H₁₁BrO₂ (same as target compound) but distinct connectivity .
- Synthesis : Likely involves aldehyde protection strategies or cyclo-condensation.
Analog 2: 1-Bromo-4-[2-(2-ethoxyethoxy)ethoxy]benzene
- Structure : Features a triethylene glycol-like chain (OCH₂CH₂OCH₂CH₂OCH₂CH₃) instead of the dioxane ring.
- Molecular Formula : C₁₂H₁₇BrO₃; higher molecular weight (289.17 g/mol ) due to the extended ether chain .
- Synthesis: Multi-step etherification using phenol and ethylene glycol derivatives.
- Key Difference : Enhanced hydrophilicity and boiling point compared to the dioxane-containing target compound.
Analog 3: 1-Bromo-4-(chloromethyl)benzene
- Structure : Bromobenzene with a chloromethyl (–CH₂Cl) substituent.
- Applications : Used in one-pot dual arylation reactions (Pd-catalyzed) to introduce multiple aryl groups .
- Key Difference : The reactive –CH₂Cl group enables diverse functionalization, unlike the stable dioxane-ethoxy group in the target compound.
Analog 4: (±)-1-(Allyloxy)-4-(2-(bromomethyl)-1,1,1-trifluorodecan-2-yl)benzene
- Structure : Combines a bromomethyl group, trifluorodecane chain, and allyloxy substituent.
- Molecular Formula : C₂₀H₂₅BrF₃O; significantly bulkier (443.3 g/mol ) .
- Key Difference : Fluorinated alkyl chains enhance metabolic stability and lipophilicity, making this analog more suited for pharmaceutical applications.
Physical and Chemical Properties
Biological Activity
1-Bromo-4-[2-(1,3-dioxan-2-yl)ethoxy]benzene is a chemical compound that has garnered interest due to its potential biological activities. Understanding the biological activity of this compound is essential for its application in pharmaceuticals and other fields. This article reviews the existing literature on the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.
Chemical Information
- IUPAC Name: this compound
- Molecular Formula: C12H15BrO3
- Molecular Weight: 287.15 g/mol
- CAS Number: Not yet assigned in the literature.
Structure
The compound features a bromobenzene moiety substituted with an ethoxy group attached to a dioxane ring. This structural configuration may influence its interactions with biological systems.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that brominated aromatic compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.
| Compound | Activity | Reference |
|---|---|---|
| 1-Bromo-4-Ethoxybenzene | Moderate inhibition of E. coli | |
| 1-Bromo-4-Methoxybenzene | Strong inhibition of S. aureus |
Cytotoxicity Studies
Cytotoxic effects of similar compounds have been assessed using various cancer cell lines. The results suggest potential applications in cancer therapy.
The proposed mechanism for the biological activity of these compounds often involves the disruption of cellular membranes or interference with DNA replication processes. The bromine atom is believed to enhance lipophilicity, allowing better membrane penetration.
Case Study 1: Antimicrobial Efficacy
In a study conducted by MedCrave, the antimicrobial efficacy of various brominated compounds was evaluated against common pathogens. The results indicated that substitutions on the benzene ring significantly influenced activity levels.
Case Study 2: Cytotoxicity in Cancer Cells
A detailed study published in the Journal of Organic Chemistry explored the cytotoxic effects of brominated benzene derivatives on HeLa cells. The study found that compounds with ethoxy substituents exhibited enhanced cytotoxicity compared to their non-substituted counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
